molecular formula C23H18N2OS2 B5200567 5-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

5-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5200567
M. Wt: 402.5 g/mol
InChI Key: BLWNLZCVGXIRRS-LTGZKZEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, also known as MPTT, is a thiazolidinone derivative that has been extensively studied for its potential use in various scientific research applications. MPTT has been shown to exhibit a range of biochemical and physiological effects, making it a promising compound for further research.

Mechanism of Action

5-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit its anti-cancer effects by inducing apoptosis in cancer cells. This is believed to occur through the activation of the caspase pathway, which leads to the cleavage of various cellular proteins and ultimately cell death. 5-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to exhibit neuroprotective effects, potentially through its ability to inhibit the formation of beta-amyloid plaques.
Biochemical and Physiological Effects:
5-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit a range of biochemical and physiological effects, including anti-cancer and neuroprotective effects. 5-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to exhibit antioxidant properties, potentially through its ability to scavenge reactive oxygen species.

Advantages and Limitations for Lab Experiments

One advantage of using 5-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its ability to induce apoptosis in cancer cells, making it a promising compound for further anti-cancer research. However, one limitation of using 5-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 5-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one. One area of interest is its potential use in combination with other anti-cancer agents, such as chemotherapy drugs. Additionally, further research is needed to fully understand the mechanism of action of 5-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one and its potential use in the treatment of Alzheimer's disease. Finally, research is needed to determine the optimal dosage and administration of 5-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one in various experimental settings.

Synthesis Methods

5-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one can be synthesized using a variety of methods, including the reaction of 4-(methylamino)benzaldehyde and 2-phenyl-3-thioxo-4-thiazolidinone in the presence of a catalyst such as piperidine. The resulting product can then be purified using various techniques such as column chromatography.

Scientific Research Applications

5-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential use in various scientific research applications, including as an anti-cancer agent. Studies have shown that 5-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one can induce apoptosis in cancer cells by activating the caspase pathway. 5-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to exhibit neuroprotective effects.

properties

IUPAC Name

(5E)-5-[[4-(N-methylanilino)phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2OS2/c1-24(18-8-4-2-5-9-18)19-14-12-17(13-15-19)16-21-22(26)25(23(27)28-21)20-10-6-3-7-11-20/h2-16H,1H3/b21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWNLZCVGXIRRS-LTGZKZEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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